molecular formula C20H14N2O3S2 B11604267 (3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone

(3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone

Cat. No.: B11604267
M. Wt: 394.5 g/mol
InChI Key: TZVVPYZXGLGALB-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex heterocyclic compound that incorporates multiple functional groups, including a benzodioxole, thiophene, and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic synthesisCommon reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective functionalization .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H14N2O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

(3-amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C20H14N2O3S2/c1-10-7-12(15-3-2-6-26-15)16-17(21)19(27-20(16)22-10)18(23)11-4-5-13-14(8-11)25-9-24-13/h2-8H,9,21H2,1H3

InChI Key

TZVVPYZXGLGALB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC4=C(C=C3)OCO4)N)C5=CC=CS5

Origin of Product

United States

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